molecular formula C29H35ClN2O2 B2452020 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 400085-05-4

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No. B2452020
M. Wt: 479.06
InChI Key: GGKNHRRHTQJTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, also known as 4-chloro-N-(4-methoxyphenyl)-2-adamantanamine, is a synthetic molecule that has recently been studied for its potential applications in scientific research. It is a member of the aminoketone family, and has been studied for its ability to act as a receptor antagonist and to modulate the activity of certain neurotransmitters. This molecule has been found to have a range of potential applications in scientific research, including as an agonist and antagonist in biochemical and physiological studies, and as a potential therapeutic agent in clinical trials.

Scientific Research Applications

Pharmacological Applications

The compound and its derivatives have been actively studied in the realm of pharmacology, particularly focusing on their potential as antipsychotic agents. One study found that certain derivatives exhibited significant anti-dopaminergic and anti-serotonergic activity, with specific compounds showing a promising antipsychotic profile while inducing lower catalepsy potency. This finding was supported by docking studies involving the human dopamine D2 receptor, as well as by quantitative structure-activity relationship (QSAR) studies, indicating a strong scientific basis for these results (Bhosale et al., 2014).

Structural and Spectroscopic Analysis

Research has also been conducted on novel compounds structurally related to 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, focusing on their potential as chemotherapeutic agents. Quantum chemical calculations have been utilized to analyze the energy, geometrical structure, and vibrational wavenumbers of these compounds. Studies include detailed interpretations of infrared and Raman spectra and assessments of various molecular properties such as electric dipole moment, polarizability, and static hyperpolarizability, aiding in the understanding of the compound's molecular characteristics (El-Emam et al., 2012).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35ClN2O2/c1-34-27-8-6-26(7-9-27)31-10-12-32(13-11-31)28(33)19-29(22-2-4-25(30)5-3-22)23-15-20-14-21(17-23)18-24(29)16-20/h2-9,20-21,23-24H,10-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKNHRRHTQJTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

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